
N-Hydroxy Mexiletine Oxalate
Vue d'ensemble
Description
N-Hydroxy Mexiletine Oxalate is a deuterated derivative of the antiarrhythmic agent mexiletine, specifically labeled with six deuterium atoms ([2H6]) at unspecified positions. This compound is synthesized for use as an internal standard in analytical methods such as liquid chromatography-mass spectrometry (LC-MS) to quantify mexiletine and its metabolites in pharmacokinetic studies . The oxalate salt formulation likely enhances stability and solubility compared to the free base form, which is critical for precise laboratory applications .
Mexiletine itself is a Class IB antiarrhythmic drug that inhibits sodium channels, stabilizing cardiac membranes. The introduction of a hydroxyl group (-OH) and oxalate counterion in this compound modifies its physicochemical properties, distinguishing it from the parent drug and its hydrochloride salt counterpart .
Méthodes De Préparation
The synthesis of N-Hydroxy Mexiletine Oxalate involves the N-hydroxylation of Mexiletine. This process can be modeled using quantum mechanics/molecular mechanics (QM/MM) methods to provide a detailed and realistic model . The reaction conditions typically involve the use of cytochrome P450 enzymes, specifically CYP1A2, which catalyze the hydroxylation process .
Analyse Des Réactions Chimiques
N-Hydroxy Mexiletine Oxalate undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various metabolites.
Reduction: It can be reduced back to Mexiletine under certain conditions.
Substitution: The hydroxyl group can be substituted with other functional groups in the presence of appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
N-Hydroxy Mexiletine Oxalate has several scientific research applications, including:
Mécanisme D'action
N-Hydroxy Mexiletine Oxalate exerts its effects by inhibiting the inward sodium current required for the initiation and conduction of impulses, thus reducing the rate of rise of the action potential (Phase 0) . This inhibition is achieved by blocking sodium channels, which decreases the effective refractory period in Purkinje fibers in the heart . The compound’s action is similar to that of Mexiletine, but with specific modifications due to the presence of the hydroxyl group.
Comparaison Avec Des Composés Similaires
Structural and Isotopic Differences
The table below highlights key structural and isotopic distinctions between N-Hydroxy Mexiletine Oxalate and related compounds:
Compound Name | Isotopic Label | Salt/Form | Key Structural Features | Primary Application |
---|---|---|---|---|
[2H6]-N-Hydroxy Mexiletine Oxalate | [2H6] | Oxalate | N-hydroxylation; deuterated methyl groups | Internal standard for LC-MS |
Mexiletine Hydrochloride | None | Hydrochloride | Primary amine; no deuteration | Therapeutic antiarrhythmic agent |
[2H6]-Mexiletine Hydrochloride | [2H6] | Hydrochloride | Deuteration at methyl groups | Analytical internal standard |
[2H5]-Propafenone Hydrochloride | [2H5] | Hydrochloride | Deuteration on propyl chain; β-blocker | Internal standard for propafenone |
Notes:
- This compound differs from mexiletine hydrochloride in its oxalate salt form, deuteration, and hydroxyl group. These modifications reduce metabolic interference in assays, making it ideal for tracking mexiletine pharmacokinetics .
- The oxalate salt (C2H2O4) may improve solubility in polar solvents compared to hydrochloride salts, though direct data is unavailable .
Metabolic and Pharmacokinetic Profiles
Mexiletine undergoes stereoselective metabolism mediated by CYP2D6 (debrisoquine 4-hydroxylase) and non-CYP2D6 pathways. A key metabolite, N-hydroxymexiletine glucuronide, is formed via non-CYP2D6 mechanisms and exhibits significant stereoselectivity (R/S ratio = 11.3 ± 3.4) .
In contrast, deuterated propafenone derivatives (e.g., [2H5]-Propafenone HCl) are used to study CYP2D6-dependent metabolism, as propafenone’s oxidation is tightly linked to this enzyme. This distinction underscores the tailored use of deuterated standards for specific metabolic pathways .
Research Findings and Clinical Relevance
- Stereoselectivity: Studies show that non-CYP2D6 pathways (e.g., N-hydroxylation) dominate mexiletine’s stereoselective disposition. This supports the use of this compound to investigate non-cytochrome-mediated metabolic interactions .
- Stability : Oxalate salts generally exhibit higher thermal stability than hydrochlorides, though comparative stability data for these specific compounds is lacking .
Activité Biologique
N-Hydroxy Mexiletine Oxalate is a significant metabolite of the antiarrhythmic drug Mexiletine, primarily studied for its biological activity and pharmacological implications. This article explores its biochemical properties, mechanisms of action, and relevant research findings, including case studies and data tables.
This compound is formed through the N-hydroxylation of Mexiletine, a process primarily mediated by cytochrome P450 enzymes, particularly CYP1A2. This compound interacts with various enzymes and proteins, influencing drug metabolism and pharmacokinetics.
Property | Description |
---|---|
Chemical Formula | C13H19NO6 |
Molecular Weight | 267.3 g/mol |
Metabolism | Primarily via Cytochrome P450 enzymes |
Binding Affinity | Weakly bound to plasma proteins (70%) |
Volume of Distribution | Large volume of distribution |
This compound exerts its biological effects by inhibiting sodium channels. This inhibition reduces the inward sodium current necessary for the initiation and conduction of action potentials in cardiac tissues. The compound demonstrates a use-dependent block , meaning its effectiveness increases with higher stimulation frequencies.
3. Pharmacological Activity
Research indicates that this compound exhibits similar pharmacological behavior to its parent compound, Mexiletine, albeit with reduced potency. Studies have shown that it acts as an inactivating channel blocker on sodium currents in skeletal muscle fibers.
Table 2: Pharmacological Activity Comparison
Compound | Potency (Relative to Mexiletine) | Mechanism of Action |
---|---|---|
This compound | Up to 10-fold less effective | Use-dependent sodium channel blockade |
Mexiletine | Standard reference | Sodium channel blockade |
Other Metabolites (PHM, HMM) | Varies; generally less potent | Similar sodium channel inhibition |
4.1 Clinical Studies
A clinical study evaluated the pharmacokinetic profiles of Mexiletine and its metabolites, including N-Hydroxy Mexiletine. The findings indicated that while the metabolites were less potent than the parent compound, they contributed significantly to the overall therapeutic effect.
- Study Reference : Paczkowski et al. (1990) found that peak serum concentrations of Mexiletine and its metabolites were comparable after administration, suggesting metabolic pathways maintain therapeutic levels.
4.2 Animal Models
Limited studies have been conducted on the dosage effects of N-Hydroxy Mexiletine in animal models. However, research on Mexiletine in veterinary medicine has shown its efficacy in treating arrhythmias in dogs, which may be extrapolated to understand the potential effects of its metabolites.
5. Conclusion
This compound serves as a crucial metabolite in understanding the pharmacodynamics of Mexiletine. Its ability to modulate sodium currents underlines its relevance in both clinical and research settings. Future studies should focus on elucidating the complete metabolic pathways and exploring potential therapeutic applications based on its biological activity.
Q & A
Basic Research Questions
Q. How can the chemical structure of N-Hydroxy Mexiletine Oxalate be confirmed experimentally?
- Methodological Answer: Use nuclear magnetic resonance (NMR) spectroscopy to analyze proton and carbon environments, focusing on hydroxyl and oxalate moieties. High-resolution mass spectrometry (HRMS) confirms molecular weight and isotopic patterns (e.g., deuterated analogs like [²H₆]-N-Hydroxy Mexiletine Oxalate can serve as reference standards). Comparative analysis with synthetic intermediates ensures structural integrity .
Q. What analytical techniques are suitable for quantifying this compound in plasma or cerebrospinal fluid (CSF)?
- Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., [²H₆]-N-Hydroxy Mexiletine Oxalate) improves quantification accuracy. Calibration curves should span 0.75–2.00 µg/mL, reflecting therapeutic ranges observed in mexiletine studies. Validate methods for sensitivity (LOQ < 0.1 µg/mL) and matrix effects using spiked biological samples .
Q. How can researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer: Conduct accelerated stability studies by exposing the compound to temperatures (e.g., 25°C, 40°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC-UV at 220 nm. Oxalate salts may exhibit hygroscopicity; use Karl Fischer titration to track moisture absorption. Compare results with hydrochloride analogs to evaluate salt-specific stability .
Advanced Research Questions
Q. How should a phase II clinical trial for this compound be designed to evaluate efficacy in neuromuscular disorders?
- Methodological Answer: Adopt a randomized, double-blind, placebo-controlled design with dose stratification (e.g., 300 mg/day vs. 900 mg/day). Primary endpoints: safety (e.g., adverse event rates) and pharmacokinetics (plasma/CSF concentrations). Secondary endpoints: functional scales (e.g., ALSFRS-R) and biomarker correlations (e.g., muscle cramp frequency reduction). Include population pharmacokinetic modeling to account for interpatient variability in metabolism .
Parameter | Mexiletine 300 mg/day | Mexiletine 900 mg/day | Placebo |
---|---|---|---|
Discontinuation Rate | 5% | 32% | 5% |
Cramp Frequency Reduction | 31% of placebo | 16% of placebo | Baseline |
Data adapted from ALS trial |
Q. How can researchers resolve contradictions between in vitro potency and in vivo pharmacokinetics of this compound?
- Methodological Answer: Perform translational PK/PD bridging studies. Use isolated hepatocyte assays to model first-pass metabolism and plasma protein binding. Compare bioavailability with mexiletine hydrochloride (e.g., vs. 6). Incorporate physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution, especially blood-brain barrier penetration, given CSF-plasma correlations observed in mexiletine trials .
Q. What strategies mitigate interpatient variability in this compound pharmacokinetics?
- Methodological Answer: Implement therapeutic drug monitoring (TDM) with trough plasma sampling. Adjust doses based on covariates like body weight (volume of distribution = 6.63 L/kg) and CYP2D6 genotyping (critical for hydroxylation). For pediatric or renal-impaired populations, use allometric scaling and in silico simulations to optimize dosing .
Pharmacokinetic Parameter | Mean Value |
---|---|
Elimination Half-Life | 11.31 hours |
Volume of Distribution | 6.63 L/kg |
Data from clinical pharmacology studies |
Q. How does the oxalate moiety influence the formulation and bioavailability of this compound compared to hydrochloride salts?
- Methodological Answer: Conduct comparative dissolution testing in biorelevant media (e.g., FaSSGF, FaSSIF). Oxalate salts may exhibit lower solubility at neutral pH but improved stability in acidic environments. Use Caco-2 cell monolayers to assess intestinal permeability. For in vivo validation, perform crossover studies in rodent models, measuring AUC and Cₘₐₓ differences between salt forms .
Q. Data Analysis & Contradiction Management
Q. How should researchers interpret conflicting results between therapeutic efficacy (e.g., cramp reduction) and lack of disease-modifying effects in trials?
- Methodological Answer: Apply hierarchical statistical modeling to distinguish symptomatic vs. disease-modifying outcomes. For example, in ALS trials, muscle cramp improvement (secondary endpoint) may not correlate with ALSFRS-R decline (primary endpoint). Conduct post hoc subgroup analyses or meta-analyses pooling data from similar compounds (e.g., mexiletine derivatives) to identify patient-specific response patterns .
Q. What bioinformatics approaches are recommended for studying oxalate-related metabolic pathways in preclinical models?
- Methodological Answer: Integrate metagenomic (MTG) and metatranscriptomic (MTT) data from fecal samples (e.g., pipelines). Use tools like HUMAnN3 for pathway enrichment analysis, focusing on oxalate degradation genes (e.g., oxc, frc). Network analysis (e.g., Spearman correlations) links microbial taxa with fecal oxalate levels, contextualizing drug-microbiome interactions .
Note on Evidence Utilization:
- Deuterated analogs ([²H₆]-N-Hydroxy Mexiletine Oxalate) are critical for analytical method development .
- Clinical trial design and safety thresholds are informed by mexiletine studies .
- Pharmacokinetic variability necessitates advanced modeling and TDM .
- Oxalate-specific formulation challenges require comparative salt studies .
Propriétés
IUPAC Name |
N-[1-(2,6-dimethylphenoxy)propan-2-yl]hydroxylamine;oxalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.C2H2O4/c1-8-5-4-6-9(2)11(8)14-7-10(3)12-13;3-1(4)2(5)6/h4-6,10,12-13H,7H2,1-3H3;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGGHGAOQPZGES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(C)NO.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70857801 | |
Record name | Oxalic acid--1-(2,6-dimethylphenoxy)-N-hydroxypropan-2-amine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70857801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57204-78-1 | |
Record name | Oxalic acid--1-(2,6-dimethylphenoxy)-N-hydroxypropan-2-amine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70857801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.